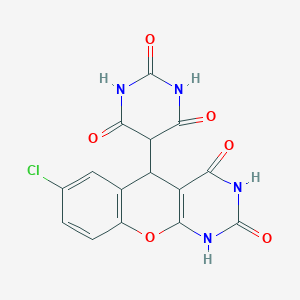

5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione

Vue d'ensemble

Description

EM20-25 is a disruptor of Bcl-2/BAX interactions. These disruptions occasionally have been seen to induce apoptosis in tumor cells.

EM20-25 is a novel BCL-2 inhibitor, neutralizing the antiapoptotic activity of overexpressed BCL-2 toward staurosporine and sensitizing BCL-2-expressing cells from leukemic patients to the killing effects of staurosporine, chlorambucil, and fludarabine.

Applications De Recherche Scientifique

Cancer Treatment

EM20-25 is an inhibitor for Bcl-2, which interferes with the interaction between BCL-2 and BAX, activates caspase-9 and thus induces apoptosis . This makes it a potential therapeutic agent for treating cancers by inducing tumor cell apoptosis .

Mitochondrial Function

EM20-25 affects the mitochondrial function and causes the opening of the permeability transition pore (PTP) . This can be used to study the role of mitochondria in cell death and survival.

Drug Sensitization

EM20-25 enhances the sensitivity of cells to other drugs such as Staurosporine . This can be used to enhance the efficacy of existing cancer treatments.

Leukemia Treatment

EM20-25 has been shown to enhance the killing effect of BCL-2-expressing leukemia cells to Chlorambucil . This suggests a potential application in the treatment of leukemia.

Prostate Cancer Research

EM20-25 was screened among other anti-cancer drugs to evaluate the effect on mitochondrial membrane potential in human prostate cancer cells . This indicates its potential use in prostate cancer research.

Healthy Liver Tissue Research

In addition to its effects on cancer cells, EM20-25 has also been used to study its effects on healthy mouse liver tissue . This can help understand the potential side effects of using EM20-25 in treatments.

Mécanisme D'action

Target of Action

The primary target of EM20-25 is the B-cell lymphoma 2 (BCL-2) protein . BCL-2 is a key protein regulator of apoptosis, and it is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses .

Mode of Action

EM20-25 acts as an inhibitor for BCL-2 . It interferes with the interaction between BCL-2 and BAX, a pro-apoptotic protein . This interference activates caspase-9, which then induces apoptosis .

Biochemical Pathways

The action of EM20-25 affects the intrinsic or mitochondrial pathway to apoptosis . By disrupting the BCL-2/BAX interactions, EM20-25 causes the opening of the mitochondrial permeability transition pore (PTP) . This leads to the release of cytochrome C and the activation of caspases that execute the destruction of cells in a manner recognized as apoptosis .

Result of Action

The result of EM20-25’s action is the induction of apoptosis in cells overexpressing BCL-2 . This leads to cell death, which can be beneficial in the treatment of diseases characterized by the overproliferation of cells, such as cancer .

Propriétés

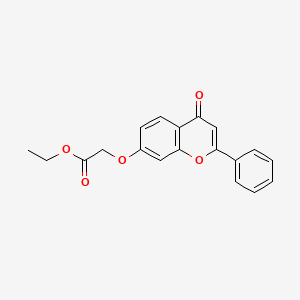

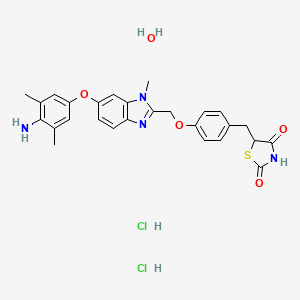

IUPAC Name |

5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEVZGGAQHNWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

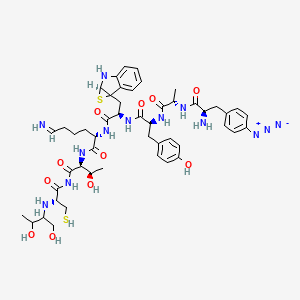

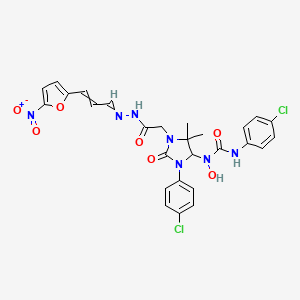

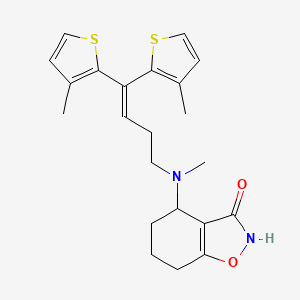

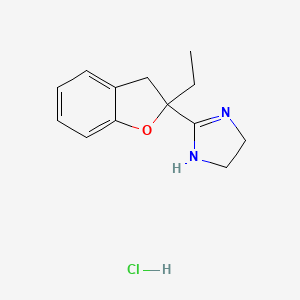

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404527 | |

| Record name | Bcl-2 Inhibitor III, EM20-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione | |

CAS RN |

141266-44-6 | |

| Record name | Bcl-2 Inhibitor III, EM20-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)